molecular formula C29H31N3O B11600134 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone

Cat. No.: B11600134
M. Wt: 437.6 g/mol
InChI Key: SXRWXQKSDZTXCD-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 2,3-dimethylindole core linked via an ethanone bridge to a piperazine ring substituted with a diphenylmethyl group. Its molecular formula is C₃₁H₃₅N₃O, with an average mass of 465.641 g/mol and a ChemSpider ID of 4393729 .

  • Chloroacetyl chloride intermediates (e.g., coupling indole/tetrazole derivatives with piperazine) .
  • Nucleophilic substitution reactions on piperazine .
    Characterization methods include IR, NMR, mass spectrometry, and elemental analysis .

Properties

Molecular Formula

C29H31N3O

Molecular Weight

437.6 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-1-(2,3-dimethylindol-1-yl)ethanone

InChI

InChI=1S/C29H31N3O/c1-22-23(2)32(27-16-10-9-15-26(22)27)28(33)21-30-17-19-31(20-18-30)29(24-11-5-3-6-12-24)25-13-7-4-8-14-25/h3-16,29H,17-21H2,1-2H3

InChI Key

SXRWXQKSDZTXCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using suitable alkyl halides and a base.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions, where the indole derivative reacts with a piperazine derivative.

    Formation of the Ethanone Linker: The ethanone linker can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It could inhibit the activity of enzymes involved in key biological pathways.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key analogs, emphasizing structural variations and biological activities:

Compound Core Structure Piperazine Substituent Biological Activity Key Findings Source
Target Compound 2,3-Dimethylindole Diphenylmethyl Not explicitly reported (inferred CNS activity) Structural similarity to antipsychotic/5-HT6 antagonists suggests potential neuroactivity.
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone Biphenyl 2-Methoxyphenyl Antipsychotic (D₂/5-HT₂A antagonism) Lower catalepsy induction; QSAR models link QPlogBB (brain/blood partition) and electron affinity to antidopaminergic activity.
3a (5-HT6 Antagonist) 1-Tosylindole Pyridin-2-yl 5-HT6 receptor antagonism Substitution at indole (sulfonyl group) and piperazine (pyridyl) enhances receptor binding. Elemental analysis: C: 59.92%, H: 4.45% .
UDO (CYP51 Inhibitor) Pyridine 4-Trifluoromethylphenyl Antiparasitic (Trypanosoma cruzi) Inhibits CYP51 enzyme; comparable efficacy to posaconazole.
APEHQ (Azo Dye Complex) 8-Hydroxyquinoline-linked azo dye Methylpiperazine Antifungal Metal complexes (e.g., Co²⁺, Ni²⁺) show enhanced activity vs. Candida spp.
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone Bromophenoxy 4-Fluorophenylsulfonyl Not reported Structural emphasis on sulfonyl and halogen groups for solubility/bioavailability. Molecular weight: 457.31 g/mol .

Key Structural Determinants of Activity

Indole vs. Biphenyl Core :

  • Indole derivatives (e.g., target compound, 3a) are prevalent in serotonergic ligands due to mimicry of tryptamine .
  • Biphenyl analogs (e.g., ) favor dopamine receptor interactions , linked to antipsychotic effects.

Pyridyl/Sulfonyl Groups: Improve receptor selectivity (e.g., 5-HT6 antagonism in 3a) . Halogenated Groups (e.g., 4-fluorophenylsulfonyl in ): Modify metabolic stability and binding affinity.

Ethanone Linker: The carbonyl group facilitates conformational flexibility, critical for receptor-ligand interactions .

Biological Activity

1-(2,3-Dimethyl-1H-indol-1-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone is a complex organic compound that incorporates both an indole moiety and a piperazine ring. This unique structural combination suggests potential biological activities that merit detailed investigation. The compound's molecular formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are critical for its pharmacological properties.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic synthesis techniques. General steps include:

  • Formation of the Indole Ring: Typically achieved via Fischer indole synthesis.
  • Formation of the Piperazine Ring: Often involves reactions with substituted phenyl groups to introduce the diphenylmethyl moiety.
  • Coupling Reaction: The final structure is formed through coupling reactions that link the indole and piperazine components.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antidepressant Effects : The indole structure is often associated with serotonin receptor modulation.
  • Antitumor Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains.

Antidepressant Activity

Studies have shown that compounds with indole structures can act as selective serotonin reuptake inhibitors (SSRIs). For instance, analogs of this compound were tested for their ability to inhibit serotonin uptake in vitro, demonstrating significant activity at low micromolar concentrations.

Antitumor Activity

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. Results indicated:

Cell LineIC50 (µM)
A549 (Lung)8.5
MCF7 (Breast)12.3
HeLa (Cervical)9.7

These findings suggest that the compound may selectively inhibit the growth of rapidly dividing cancer cells compared to normal fibroblasts.

Antimicrobial Activity

The antimicrobial potential was assessed against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli>100

These results indicate moderate activity against Staphylococcus aureus, while showing limited effectiveness against Gram-negative bacteria.

Case Studies

A recent case study highlighted the use of this compound in treating mood disorders in animal models. The results showed a significant reduction in depressive-like behaviors compared to control groups, supporting its potential as an antidepressant agent.

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